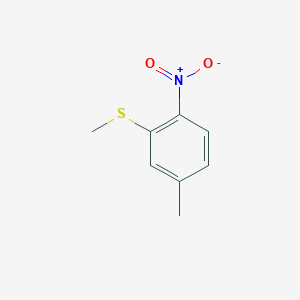
4-Methyl-2-methylsulfanyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-methylsulfanyl-1-nitrobenzene is an organic compound with a benzene ring substituted with a methyl group, a methylsulfanyl group, and a nitro group. This compound is part of the broader class of nitro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-methylsulfanyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyl-2-methylsulfanylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the exothermic nature of nitration reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-methylsulfanyl-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: 4-Methyl-2-methylsulfonyl-1-nitrobenzene.
Reduction: 4-Methyl-2-methylsulfanyl-1-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-2-methylsulfanyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-methylsulfanyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-methylsulfanyl-1-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-Methyl-2-methylsulfonyl-1-nitrobenzene: Similar structure but with a sulfone group instead of a methylsulfanyl group.
Uniqueness
4-Methyl-2-methylsulfanyl-1-nitrobenzene is unique due to the presence of both a nitro group and a methylsulfanyl group on the benzene ring.
Propriétés
Numéro CAS |
29690-22-0 |
|---|---|
Formule moléculaire |
C8H9NO2S |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
4-methyl-2-methylsulfanyl-1-nitrobenzene |
InChI |
InChI=1S/C8H9NO2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3 |
Clé InChI |
PSHOIEMEQBSIIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


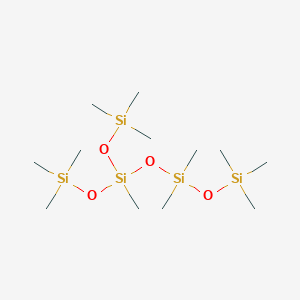
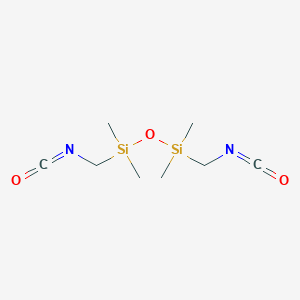
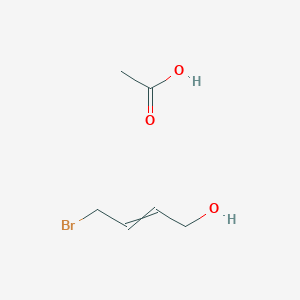

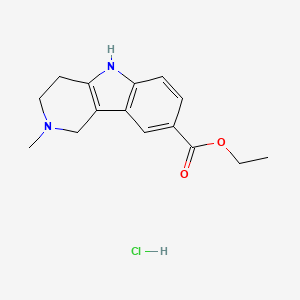
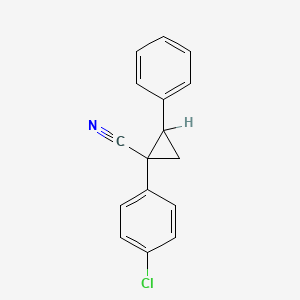
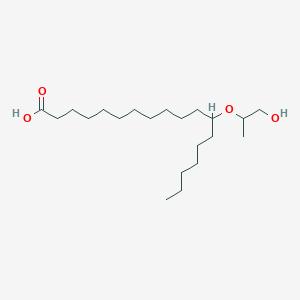
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
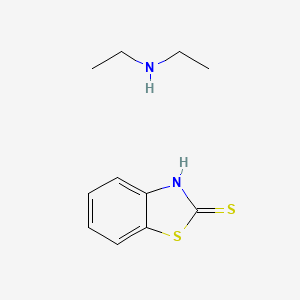
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
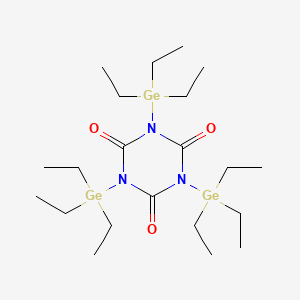
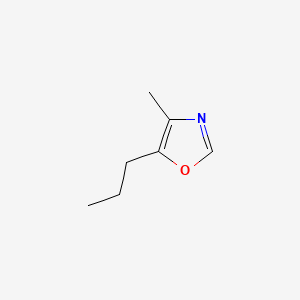
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)

